molecular formula C16H10O3 B12006264 2-Acetylanthracene-9,10-dione CAS No. 10273-60-6

2-Acetylanthracene-9,10-dione

Cat. No.: B12006264
CAS No.: 10273-60-6
M. Wt: 250.25 g/mol
InChI Key: ZNQNZGIVOOEJHQ-UHFFFAOYSA-N
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Description

2-Acetylanthracene-9,10-dione is an organic compound with the molecular formula C({16})H({10})O(_{3}). It is a derivative of anthraquinone, featuring an acetyl group at the 2-position. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of anthraquinone with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, yielding the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale acylation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Acetylanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert it to hydroquinones or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the anthracene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

2-Acetylanthracene-9,10-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

    Industry: It is utilized in the production of pigments, dyes, and other materials with specific optical and electronic properties.

Mechanism of Action

The mechanism by which 2-acetylanthracene-9,10-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its acetyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved often include oxidative stress and redox reactions, which can lead to cellular responses and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone: A parent compound with similar structural features but lacking the acetyl group.

    2-Ethylanthracene-9,10-dione: Similar structure with an ethyl group instead of an acetyl group.

    1,4-Naphthoquinone: Another quinone derivative with different ring structure and properties.

Uniqueness

2-Acetylanthracene-9,10-dione is unique due to its specific acetyl substitution, which imparts distinct chemical and physical properties

Properties

CAS No.

10273-60-6

Molecular Formula

C16H10O3

Molecular Weight

250.25 g/mol

IUPAC Name

2-acetylanthracene-9,10-dione

InChI

InChI=1S/C16H10O3/c1-9(17)10-6-7-13-14(8-10)16(19)12-5-3-2-4-11(12)15(13)18/h2-8H,1H3

InChI Key

ZNQNZGIVOOEJHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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